![molecular formula C19H23ClN2O3S B4657423 N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylbenzyl)-N-propylglycinamide](/img/structure/B4657423.png)
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylbenzyl)-N-propylglycinamide
Overview
Description
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylbenzyl)-N-propylglycinamide is a complex organic compound with a molecular formula of C22H27ClN2O3S This compound is characterized by the presence of a sulfonyl group attached to a chlorophenyl ring, a methylbenzyl group, and a propylglycinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylbenzyl)-N-propylglycinamide typically involves multiple steps, starting with the preparation of the sulfonyl chloride derivative. This can be achieved by reacting 4-chlorobenzenesulfonyl chloride with an appropriate amine under basic conditions . The resulting sulfonamide is then coupled with 3-methylbenzylamine and N-propylglycinamide through a series of condensation reactions, often facilitated by catalysts such as triethylamine or pyridine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. Microwave-assisted synthesis is another method that can be employed to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylbenzyl)-N-propylglycinamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound .
Scientific Research Applications
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylbenzyl)-N-propylglycinamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N2-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylbenzyl)-N-propylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with amino acid residues in proteins, potentially inhibiting their function . This interaction can lead to the modulation of various biochemical pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamides and glycinamide derivatives, such as:
- N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-methylbenzyl)-N-[(1R)-1-phenylethyl]glycinamide
- N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylbenzyl)-N-(4-pyridinylmethyl)glycinamide
Uniqueness
What sets N2-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylbenzyl)-N-propylglycinamide apart is its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-[(3-methylphenyl)methyl]amino]-N-propylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O3S/c1-3-11-21-19(23)14-22(13-16-6-4-5-15(2)12-16)26(24,25)18-9-7-17(20)8-10-18/h4-10,12H,3,11,13-14H2,1-2H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBAOFMFAQDVCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN(CC1=CC=CC(=C1)C)S(=O)(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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